molecular formula C10H12BClO2 B14079839 (5-Chloro-4-cyclopropyl-2-methylphenyl)boronic acid

(5-Chloro-4-cyclopropyl-2-methylphenyl)boronic acid

Cat. No.: B14079839
M. Wt: 210.47 g/mol
InChI Key: VJVDIONXMDMJJF-UHFFFAOYSA-N
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Description

(5-Chloro-4-cyclopropyl-2-methylphenyl)boronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a chlorinated cyclopropyl-methylphenyl ring, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-4-cyclopropyl-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-4-cyclopropyl-2-methylphenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Suzuki–Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

(5-Chloro-4-cyclopropyl-2-methylphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (5-Chloro-4-cyclopropyl-2-methylphenyl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with the electrophilic aryl halide.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    4-Methylphenylboronic Acid: Another boronic acid with a methyl substituent on the aromatic ring.

    2-Chloro-4-cyclopropyl-5-methylphenylboronic Acid: A closely related compound with a different substitution pattern.

Uniqueness

(5-Chloro-4-cyclopropyl-2-methylphenyl)boronic acid is unique due to its specific substitution pattern, which can impart distinct reactivity and selectivity in chemical reactions. The presence of the cyclopropyl group can influence the steric and electronic properties of the compound, making it a valuable reagent in synthetic chemistry.

Properties

Molecular Formula

C10H12BClO2

Molecular Weight

210.47 g/mol

IUPAC Name

(5-chloro-4-cyclopropyl-2-methylphenyl)boronic acid

InChI

InChI=1S/C10H12BClO2/c1-6-4-8(7-2-3-7)10(12)5-9(6)11(13)14/h4-5,7,13-14H,2-3H2,1H3

InChI Key

VJVDIONXMDMJJF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1C)C2CC2)Cl)(O)O

Origin of Product

United States

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